molecular formula C20H28N2O7S B4200552 ethyl 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate

ethyl 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate

Cat. No. B4200552
M. Wt: 440.5 g/mol
InChI Key: LEQFWKPHDITUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate, also known as E-4031, is a chemical compound that belongs to the class of piperidine carboxylic acid derivatives. It is a potent and selective blocker of the delayed rectifier potassium current, which makes it a valuable tool for studying the electrophysiology of cardiac and neuronal cells.

Mechanism of Action

Ethyl 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate blocks the delayed rectifier potassium current by binding to a specific site on the voltage-gated potassium channels. This binding site is located on the extracellular side of the channel, and it is highly selective for this compound. The binding of this compound to the channel prevents the flow of potassium ions through the channel, which prolongs the action potential duration.
Biochemical and Physiological Effects:
The prolonged action potential duration caused by this compound can have several biochemical and physiological effects. In cardiac cells, it can increase the risk of arrhythmias by causing early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs). In neuronal cells, it can increase the excitability of the cell and enhance the release of neurotransmitters. These effects can be useful for studying the mechanisms of arrhythmogenesis and neurotransmitter release.

Advantages and Limitations for Lab Experiments

Ethyl 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate has several advantages as a research tool. It is a potent and selective blocker of the delayed rectifier potassium current, which makes it a valuable tool for studying the electrophysiology of cardiac and neuronal cells. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, there are also some limitations to its use. It can cause arrhythmias in vivo, which limits its use in animal models. It can also affect other potassium currents and ion channels, which can complicate the interpretation of the results.

Future Directions

There are several future directions for the research on ethyl 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate. One direction is to develop new drugs that target the delayed rectifier potassium current for the treatment of arrhythmias. Another direction is to study the effects of this compound on other ion channels and potassium currents to better understand its mechanism of action. Finally, the use of this compound in combination with other drugs or genetic manipulations can provide new insights into the electrophysiology of cardiac and neuronal cells.
Conclusion:
In conclusion, this compound is a valuable tool for studying the electrophysiology of cardiac and neuronal cells. Its potent and selective blockade of the delayed rectifier potassium current makes it useful for studying the mechanisms of arrhythmogenesis and neurotransmitter release. However, its use is limited by its potential to cause arrhythmias and affect other ion channels and potassium currents. Further research on this compound can provide new insights into the electrophysiology of cardiac and neuronal cells and lead to the development of new anti-arrhythmic drugs.

Scientific Research Applications

Ethyl 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate has been extensively used in scientific research to study the electrophysiology of cardiac and neuronal cells. It is a potent and selective blocker of the delayed rectifier potassium current, which is responsible for the repolarization of cardiac and neuronal action potentials. By blocking this current, this compound can prolong the action potential duration and increase the risk of arrhythmias. Therefore, it is a valuable tool for studying the mechanisms of arrhythmogenesis and developing new anti-arrhythmic drugs.

properties

IUPAC Name

ethyl 1-[2-(4-morpholin-4-ylsulfonylphenoxy)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O7S/c1-2-28-20(24)16-7-9-21(10-8-16)19(23)15-29-17-3-5-18(6-4-17)30(25,26)22-11-13-27-14-12-22/h3-6,16H,2,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQFWKPHDITUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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